1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
3,4-Methylenedioxyamphetamine (MDA) is psychedelic and entactogenic drug that is scheduled as a controlled substance in the United States. 2,3-MDA is a structural isomer of MDA which differs only in the placement of the methyledioxy group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
86029-48-3
VCID:
VC0157949
InChI:
InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H
SMILES:
CC(CC1=C2C(=CC=C1)OCO2)N.Cl
Molecular Formula:
C10H14ClNO2
Molecular Weight:
215.67 g/mol
1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride
CAS No.: 86029-48-3
Reference Standards
VCID: VC0157949
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
CAS No. | 86029-48-3 |
---|---|
Product Name | 1-(1,3-Benzodioxol-4-yl)propan-2-amine;hydrochloride |
Molecular Formula | C10H14ClNO2 |
Molecular Weight | 215.67 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-4-yl)propan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C10H13NO2.ClH/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9;/h2-4,7H,5-6,11H2,1H3;1H |
Standard InChIKey | ZLWWCWJNEWXJFY-UHFFFAOYSA-N |
SMILES | CC(CC1=C2C(=CC=C1)OCO2)N.Cl |
Canonical SMILES | CC(CC1=C2C(=CC=C1)OCO2)N.Cl |
Description | 3,4-Methylenedioxyamphetamine (MDA) is psychedelic and entactogenic drug that is scheduled as a controlled substance in the United States. 2,3-MDA is a structural isomer of MDA which differs only in the placement of the methyledioxy group. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications. |
Synonyms | 2,3-Methylenedioxyamphetamine |
Reference | 1.Baggott, M.J.,Siegrist, J.D.,Galloway, G.P., et al. Investigating the mechanisms of hallucinogen-induced visions using 3,4-methylenedioxyamphetamine (MDA): A randomized controlled trial in humans. PLoS One 5(12), 1-13 (2010). |
PubChem Compound | 13271722 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume